molecular formula C25H23ClN6O2 B11198394 1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(pyridin-4-YL)methyl]piperidine-4-carboxamide

1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(pyridin-4-YL)methyl]piperidine-4-carboxamide

Cat. No.: B11198394
M. Wt: 474.9 g/mol
InChI Key: SOHDZOKUQCPBRS-UHFFFAOYSA-N
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Description

1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(pyridin-4-YL)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, an oxadiazole ring, and a piperidine carboxamide moiety, making it a versatile candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(pyridin-4-YL)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the piperidine carboxamide. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. For instance, the Suzuki-Miyaura coupling reaction is commonly employed to form the carbon-carbon bonds in the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(pyridin-4-YL)methyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially on the chlorophenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(pyridin-4-YL)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(pyridin-4-YL)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(pyridin-4-YL)methyl]piperidine-4-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H23ClN6O2

Molecular Weight

474.9 g/mol

IUPAC Name

1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C25H23ClN6O2/c26-20-4-1-3-19(15-20)22-30-25(34-31-22)21-5-2-10-28-23(21)32-13-8-18(9-14-32)24(33)29-16-17-6-11-27-12-7-17/h1-7,10-12,15,18H,8-9,13-14,16H2,(H,29,33)

InChI Key

SOHDZOKUQCPBRS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=NC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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